molecular formula C14H12O3 B13172930 4-Hydroxy-2-(3-methylphenyl)benzoic acid

4-Hydroxy-2-(3-methylphenyl)benzoic acid

Cat. No.: B13172930
M. Wt: 228.24 g/mol
InChI Key: JWHYGKBYBAJNSS-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(3-methylphenyl)benzoic acid is a phenolic derivative of benzoic acid. This compound is characterized by the presence of a hydroxyl group at the 4th position and a 3-methylphenyl group at the 2nd position on the benzoic acid core. It is a white crystalline solid that is slightly soluble in water but more soluble in polar organic solvents such as alcohols and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(3-methylphenyl)benzoic acid can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming quinones.

    Reduction: The compound can be reduced to form hydroxybenzoic alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxybenzoic alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

4-Hydroxy-2-(3-methylphenyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

4-Hydroxy-2-(3-methylphenyl)benzoic acid can be compared with other hydroxybenzoic acids, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other hydroxybenzoic acids.

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

4-hydroxy-2-(3-methylphenyl)benzoic acid

InChI

InChI=1S/C14H12O3/c1-9-3-2-4-10(7-9)13-8-11(15)5-6-12(13)14(16)17/h2-8,15H,1H3,(H,16,17)

InChI Key

JWHYGKBYBAJNSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC(=C2)O)C(=O)O

Origin of Product

United States

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